molecular formula C19H20N2O3 B2703222 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide CAS No. 2034258-27-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2703222
CAS No.: 2034258-27-8
M. Wt: 324.38
InChI Key: JGSCZXYLFQLBAY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that features an indole moiety, a hydroxyethyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydroxyethylation: The indole derivative is then subjected to a hydroxyethylation reaction, often using ethylene oxide or a similar reagent.

    Amidation: The final step involves the reaction of the hydroxyethyl-indole derivative with 4-methoxybenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) in the presence of an acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide can be used to study enzyme interactions and receptor binding due to its indole moiety, which is a common pharmacophore in many biologically active molecules.

Medicine

Medically, this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific receptors or enzymes. Its structure suggests it could be a candidate for anti-inflammatory or anticancer drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The hydroxyethyl group enhances its solubility and bioavailability, while the methoxybenzamide structure can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-methoxybenzamide: Lacks the indole moiety, making it less versatile in biological applications.

    N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-4-methoxybenzamide: Similar but without the methyl group on the indole, which can affect its binding affinity and specificity.

    N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-benzamide: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-19(23)13-3-6-16(24-2)7-4-13/h3-11,18,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSCZXYLFQLBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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